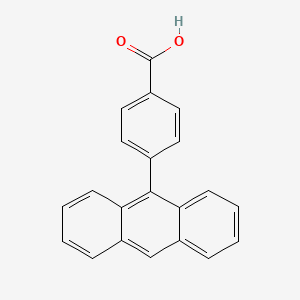
Benzoic acid, 4-(9-anthracenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, and its derivatives are known for their interesting photophysical and photochemical properties . Benzoic acid, 4-(9-anthracenyl)-, in particular, has applications in various fields due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(9-anthracenyl)-, typically involves the reaction of 9-anthracenyl derivatives with benzoic acid or its derivatives. One common method is the Suzuki cross-coupling reaction, where 9-bromoanthracene reacts with a benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of benzoic acid, 4-(9-anthracenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(9-anthracenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with different functional groups, such as anthraquinones, anthracene alcohols, and substituted anthracenes .
科学的研究の応用
Benzoic acid, 4-(9-anthracenyl)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of benzoic acid, 4-(9-anthracenyl)-, involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to changes in cellular functions. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic pathways . Additionally, its photophysical properties make it useful as a fluorescent probe, where it can bind to specific biomolecules and emit fluorescence upon excitation .
類似化合物との比較
Benzoic acid, 4-(9-anthracenyl)-, can be compared with other anthracene derivatives, such as:
9-Anthraldehyde: Known for its use in organic synthesis and as a precursor for other anthracene derivatives.
9,10-Diphenylanthracene: Used in OLEDs and known for its blue light-emitting properties.
Anthraquinone: Widely used in dye production and known for its redox properties.
The uniqueness of benzoic acid, 4-(9-anthracenyl)-, lies in its combination of the benzoic acid moiety with the anthracene structure, providing distinct photophysical and chemical properties that make it valuable in various applications.
生物活性
Benzoic acid, 4-(9-anthracenyl)- is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and implications for various applications.
Chemical Structure and Properties
Benzoic acid, 4-(9-anthracenyl)- is characterized by its unique anthracene moiety attached to a benzoic acid structure. This configuration may contribute to its biological activities, particularly in terms of antioxidant properties and interactions with biological molecules.
Biological Activities
Antioxidant Activity
Research indicates that benzoic acid derivatives, including 4-(9-anthracenyl)-, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with various diseases.
Antimicrobial Properties
Studies have shown that benzoic acid derivatives possess antimicrobial activity against a range of pathogens. The presence of the anthracene group may enhance this activity by facilitating interactions with microbial cell membranes, leading to increased permeability and cell death .
Anticancer Potential
In vitro studies have demonstrated that benzoic acid, 4-(9-anthracenyl)- can inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell proliferation and survival. For instance, compounds derived from benzoic acid have been found to activate proteasomal and lysosomal pathways, which are critical for cellular homeostasis and apoptosis .
The precise mechanism by which benzoic acid, 4-(9-anthracenyl)- exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Interaction with Enzymes : The compound may bind to specific enzymes involved in metabolic processes or signaling pathways, thereby modulating their activity.
- Induction of Cellular Stress Responses : By generating reactive oxygen species (ROS), it may induce stress responses that lead to apoptosis in cancer cells.
- Regulation of Protein Degradation Pathways : Enhanced activity in the ubiquitin-proteasome and autophagy-lysosome pathways has been noted in studies involving similar compounds, suggesting a role in protein turnover and cellular repair mechanisms .
Case Studies
- Cell-Based Assays : In a study evaluating the effects of various benzoic acid derivatives on human foreskin fibroblasts, benzoic acid, 4-(9-anthracenyl)- demonstrated enhanced proteasomal activity without cytotoxic effects at certain concentrations. This suggests potential applications in anti-aging therapies through the modulation of proteostasis networks .
- Antimicrobial Testing : A series of tests against common bacterial strains showed that benzoic acid derivatives could inhibit growth effectively. The structure-activity relationship indicated that modifications to the anthracene moiety could further enhance antimicrobial potency.
Data Summary
特性
分子式 |
C21H14O2 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
4-anthracen-9-ylbenzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)15-11-9-14(10-12-15)20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-13H,(H,22,23) |
InChIキー |
VYACGKINCYYOLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















